tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate
Description
tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis and pharmaceutical research. This compound is known for its role as a protecting group for amines, making it valuable in peptide synthesis and other chemical processes.
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminocyclohexyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSXCYGFEOXOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC(CC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 2-(4-aminocyclohexyl)ethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (4-aminocyclohexyl)methylcarbamate
- tert-Butyl (4-aminocyclohexyl)propylcarbamate
Uniqueness
tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in certain synthetic applications where other carbamate derivatives may not be as effective.
Biological Activity
tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate is a complex organic compound characterized by its unique structure and potential biological activities. Its molecular formula contributes to a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features a tert-butyl group, which enhances its lipophilicity, and an aminocyclohexyl moiety that provides flexibility compared to more rigid structures. This structural arrangement allows for significant versatility in biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 250.33 g/mol |
| Functional Groups | Carbamate, Amino |
| Lipophilicity | High due to the tert-butyl group |
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive inhibition.
- Receptor Modulation : Its structural features allow it to interact with various receptors, potentially influencing signaling pathways associated with disease processes.
In Vitro Studies
Research has shown that this compound exhibits promising activity against several biological targets:
- Cyclin-dependent Kinases (CDKs) : A study highlighted its potential as a CDK inhibitor, which is vital in regulating the cell cycle. This suggests possible applications in cancer therapy .
- Antiparasitic Activity : In vitro tests revealed significant efficacy against Trypanosoma brucei, indicating its potential for treating diseases like African sleeping sickness .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Bioavailability : Initial studies indicate a bioavailability of approximately 74% in animal models, suggesting effective systemic absorption following administration .
- Half-Life : The compound has a half-life of about 1 hour in mouse models, which may influence dosing regimens for therapeutic applications .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| tert-Butyl N-(4-hydroxycyclohexyl)carbamate | Hydroxy group enhances hydrogen bonding | Moderate enzyme inhibition |
| Benzyl (trans-4-aminocyclohexyl)carbamate | Benzene ring introduces different electronic properties | Variable receptor interaction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
